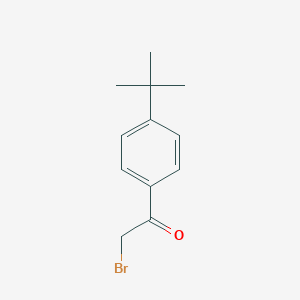

2-Bromo-1-(4-tert-butylphenyl)ethanone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-(4-tert-butylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJWEWNNECJKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368093 | |

| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-47-7 | |

| Record name | 2-bromo-1-(4-tert-butylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an alpha-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, allows for a variety of chemical transformations, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential areas of application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid (inferred from parent compound) | [2] |

| Melting Point | 52-53 °C (for the related compound 2-Bromo-1-(p-tolyl)ethanone) | [3] |

| Boiling Point | 305.8 °C at 760 mmHg | [4][5][6] |

| Density | 1.27 g/cm³[4][6] | |

| Solubility | Low solubility in water; soluble in organic solvents like ether, chloroform, and acetone (inferred from parent compound)[2] | |

| Flash Point | 36.7 °C | [4] |

| Refractive Index | 1.534 | [5] |

| PSA (Polar Surface Area) | 17.07 Ų | [1] |

| XLogP3 | 3.88 | [5] |

Chemical Reactivity

The primary site of reactivity in this compound is the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This reactivity is characteristic of alpha-halo ketones and is fundamental to their utility in organic synthesis.

Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromide ion is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the alpha position to the carbonyl group.

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, alpha-bromo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

Synthesis of Heterocycles: this compound is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and benzofurans, which are important scaffolds in medicinal chemistry.[7]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the -CH₂Br group, typically in the range of δ 4.0-4.5 ppm. The protons of the tert-butyl group will appear as a singlet around δ 1.3 ppm. The aromatic protons will exhibit a characteristic pattern for a 1,4-disubstituted benzene ring.

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 190 ppm. The carbon of the -CH₂Br group is expected in the range of 30-35 ppm. Signals for the aromatic carbons and the tert-butyl group will also be present.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, usually between 500 and 750 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is adapted from general methods for the alpha-bromination of ketones.

Materials:

-

4'-tert-Butylacetophenone

-

Bromine (Br₂)

-

Acetic acid (or another suitable solvent like chloroform or dioxane)

-

Anhydrous aluminum chloride (optional, as a catalyst)[9]

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

-

Dissolve 4'-tert-butylacetophenone in a suitable solvent (e.g., acetic acid) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Recrystallization:

-

Select a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, n-hexane).

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[10]

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.[10]

Potential Applications in Drug Development and Signaling Pathways

While there is no direct evidence in the searched literature for the involvement of this compound in specific signaling pathways, structurally related brominated acetophenone derivatives have been shown to exhibit biological activity. For instance, some brominated phenylethanones have been investigated for their effects on inflammatory pathways.[11][12]

It is plausible that this compound or its derivatives could modulate signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are crucial in inflammation and cancer.[11][12] Further research is required to validate these potential biological activities.

Below are hypothetical diagrams illustrating how a derivative of this compound might interact with these pathways, based on the activity of similar molecules.

References

- 1. chemscene.com [chemscene.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 2-Bromo-1-(4-(tert-butyl)phenyl)ethanone, CAS No. 30095-47-7 - iChemical [ichemical.com]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone

CAS Number: 38047-38-0

Synonyms: 2-Bromo-4'-tert-butylacetophenone, α-Bromo-4-tert-butylacetophenone

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone is an α-brominated ketone derivative of 4'-tert-butylacetophenone. This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile building block for introducing the 4-tert-butylphenacyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while CAS number 38047-38-0 is used, some commercial suppliers may list this compound under CAS number 30095-47-7.

| Property | Value | Reference |

| CAS Number | 38047-38-0 | - |

| Alternate CAS | 30095-47-7 | [1] |

| Molecular Formula | C₁₂H₁₅BrO | [1] |

| Molecular Weight | 255.15 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Boiling Point | 305.8 °C at 760 mmHg (Predicted) | - |

| Density | 1.27 g/cm³ (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

Synthesis

The synthesis of this compound is typically a two-step process, starting from tert-butylbenzene. The first step involves the Friedel-Crafts acylation of tert-butylbenzene to yield 4'-tert-butylacetophenone. The subsequent step is the α-bromination of the ketone.

Synthesis of 4'-tert-butylacetophenone

A common method for the synthesis of 4'-tert-butylacetophenone is the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (3.85 mol) in 2 L of carbon tetrachloride, add acetyl chloride (3.85 mol) dropwise over 1 hour, maintaining the temperature below 10°C.[2]

-

Following the addition, add tert-butylbenzene (3.5 mol) to the reaction mixture over 3 hours, ensuring the temperature is kept below 5°C.[2]

-

After the addition is complete, allow the mixture to stir for an additional hour without cooling.[2]

-

Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.[2]

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4'-tert-butylacetophenone.

-

Purify the product by vacuum distillation.

α-Bromination of 4'-tert-butylacetophenone

The α-bromination of 4'-tert-butylacetophenone introduces a bromine atom at the carbon adjacent to the carbonyl group. Several brominating agents can be employed for this transformation. Below is a general protocol based on methods used for similar acetophenone derivatives.[3][4]

Experimental Protocol:

-

Dissolve 4'-tert-butylacetophenone (1.0 eq) in a suitable solvent, such as glacial acetic acid or methanol.[3][4]

-

Add the brominating agent (1.0-1.1 eq), such as elemental bromine or pyridine hydrobromide perbromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C).[3]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 90°C, depending on the chosen brominating agent and solvent) and monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water to remove any remaining acid, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain pure this compound.

Reaction Mechanism and Synthetic Workflow

The α-bromination of ketones like 4'-tert-butylacetophenone in acidic conditions proceeds through an enol intermediate. The carbonyl oxygen is first protonated, increasing the acidity of the α-protons. Tautomerization then leads to the formation of an enol, which acts as a nucleophile and attacks the electrophilic bromine.

Caption: Acid-catalyzed α-bromination mechanism of 4'-tert-butylacetophenone.

The overall synthetic workflow from tert-butylbenzene to the final product is a straightforward two-step process that is scalable and utilizes common laboratory reagents.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

While this compound itself is not known to have direct biological activity, it is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. α-Halo ketones are versatile electrophiles that can react with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is leveraged in the construction of various heterocyclic and carbocyclic systems that form the core of many drug candidates.

For instance, similar α-bromoacetophenone derivatives are used in the synthesis of compounds targeting a variety of biological pathways, including those involved in inflammation, cancer, and infectious diseases. The 4-tert-butylphenyl group is a common substituent in medicinal chemistry, often used to enhance binding affinity to target proteins by occupying hydrophobic pockets.

Caption: Role as a key intermediate in medicinal chemistry.

Safety and Handling

This compound is expected to be a hazardous substance, similar to other α-bromo ketones. Appropriate safety precautions must be taken when handling this compound.

| Hazard Category | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling. |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes. Use only in a well-ventilated area. |

| General Handling | - | Do not get in eyes, on skin, or on clothing. Keep container tightly closed in a dry and well-ventilated place. |

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Spectral Data (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Singlet for the -CH₂Br protons (around 4.4-4.7 ppm).- Aromatic protons as two doublets in the range of 7.5-8.0 ppm.- Singlet for the tert-butyl protons (around 1.3 ppm). |

| ¹³C NMR | - Carbonyl carbon signal (around 190 ppm).- Signal for the -CH₂Br carbon (around 30-35 ppm).- Aromatic carbon signals.- Signals for the tert-butyl group carbons. |

| IR (Infrared) | - Strong C=O stretching vibration (around 1680-1700 cm⁻¹).- C-Br stretching vibration.- Aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spectrometry) | - Molecular ion peak (M⁺) and M+2 peak with approximately equal intensity, characteristic of a bromine-containing compound. |

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for the creation of novel molecules. Researchers and drug development professionals can utilize this compound to access a wide range of derivatives, facilitating the exploration of new chemical space in the quest for new therapeutic agents. Proper handling and safety precautions are essential when working with this and related α-halo ketones.

References

An In-depth Technical Guide to the NMR and IR Spectra of 2-Bromo-1-(4-tert-butylphenyl)ethanone

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-Bromo-1-(4-tert-butylphenyl)ethanone. The information herein is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes predicted quantitative spectral data, outlines detailed experimental protocols for spectral acquisition, and includes a visual representation of the general workflow for spectral analysis.

Molecular Structure and Predicted Spectral Features

This compound (C₁₂H₁₅BrO, Molar Mass: 255.15 g/mol ) is an aromatic ketone.[1] Its structure consists of a 4-tert-butylphenyl group attached to a bromoacetyl moiety. The key structural features that give rise to distinct signals in NMR and IR spectroscopy are the carbonyl group (C=O), the methylene group adjacent to the bromine atom (-CH₂Br), the aromatic ring with its substitution pattern, and the tert-butyl group.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to tetramethylsilane (TMS). The predictions are based on the analysis of the chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Predicted Coupling Constant (J) (Hz) |

| -C(CH₃)₃ | ~1.35 | Singlet (s) | 9H | N/A |

| -COCH₂Br | ~4.45 | Singlet (s) | 2H | N/A |

| Aromatic H (meta to C=O) | ~7.50 | Doublet (d) | 2H | ~8.5 |

| Aromatic H (ortho to C=O) | ~7.90 | Doublet (d) | 2H | ~8.5 |

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted Chemical Shift (δ) (ppm) |

| -C(C H₃)₃ | ~31.0 |

| -C (CH₃)₃ | ~35.0 |

| -COC H₂Br | ~30.0 |

| Aromatic C -H (meta to C=O) | ~126.0 |

| Aromatic C -H (ortho to C=O) | ~129.0 |

| Aromatic C (ipso to tert-butyl) | ~157.0 |

| Aromatic C (ipso to C=O) | ~131.0 |

| -C =O | ~191.0 |

Predicted IR Spectral Data

The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the functional groups within the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2870 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1610 - 1585, 1500 - 1400 | Medium-Weak |

| C-H Bend (Aliphatic) | 1465 - 1365 | Medium |

| C-Br Stretch | 700 - 500 | Medium-Strong |

Experimental Protocols

The following sections describe standard methodologies for acquiring NMR and IR spectra for a compound such as this compound.

4.1 NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[2] CDCl₃ is a common choice for nonpolar organic compounds.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.[2]

-

-

Instrumentation and Data Acquisition:

-

The spectra can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

The sample tube is placed in a spinner turbine and inserted into the magnet.

-

The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically performed.

-

For ¹³C NMR, a proton-decoupled experiment is generally used to simplify the spectrum to single lines for each unique carbon atom.

-

The acquired Free Induction Decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

-

4.2 IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

The prepared sample (ATR or KBr pellet) is placed in the instrument's sample holder.

-

The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[4] The resulting spectrum is a plot of percent transmittance versus wavenumber.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Caption: General workflow for spectral analysis of organic compounds.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethanone from 4-tert-butylacetophenone. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active compounds. This document details the underlying chemical principles, experimental protocols, and purification techniques, presenting quantitative data in a clear, comparative format.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through the alpha-bromination of 4-tert-butylacetophenone. This reaction typically proceeds via an acid-catalyzed mechanism. The presence of an acid catalyst facilitates the formation of an enol intermediate, which is the nucleophilic species that reacts with elemental bromine.

The reaction is generally carried out by treating 4-tert-butylacetophenone with a brominating agent, such as elemental bromine (Br₂), in the presence of a catalytic amount of acid, like acetic acid or sulfuric acid. The choice of solvent can influence the reaction rate and selectivity. Common solvents include acetic acid, chloroform, or methylene chloride.

Reaction Scheme:

4-tert-butylacetophenone Bromine This compound

Quantitative Data Summary

The following table summarizes various reported and analogous reaction conditions for the alpha-bromination of acetophenone derivatives, providing a comparative overview of reagents, solvents, temperatures, reaction times, and yields.

| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| 4-Hydroxyacetophenone | Bromine (Br₂) | Sulfuric Acid / Chloroform | 338 K | 5 h | 81 | [1] |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 3 h | 85 | [2] |

| Acetophenone | N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid / Dichloromethane | 80 °C (Microwave) | 30 min | High | |

| Acetophenone | Bromine (Br₂) | Acetic Acid | Not specified | Not specified | Not specified | [3] |

| 1-(3,5-di-tert.-butyl-4-hydroxy-phenyl)ethanone | Bromine (Br₂) | Methylene Chloride | Reflux | 2 h | Not specified |

Detailed Experimental Protocols

This section provides a detailed, adaptable protocol for the synthesis of this compound based on established procedures for similar substrates.[1]

Materials and Equipment

-

4-tert-butylacetophenone

-

Elemental Bromine (Br₂)

-

Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

-

Chloroform (CHCl₃) or Methylene Chloride (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, elution solvents)

-

Equipment for recrystallization (Erlenmeyer flask, Hirsch funnel)

Reaction Procedure

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-tert-butylacetophenone (1 equivalent) in a suitable solvent such as chloroform or methylene chloride.

-

With stirring, add a catalytic amount of concentrated sulfuric acid or glacial acetic acid to the solution.

-

From the dropping funnel, add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the reaction mixture. The addition should be carried out at a rate that maintains control over the reaction temperature.

-

After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

Work-up Procedure

-

Upon completion of the reaction, cool the mixture to room temperature and carefully quench it by pouring it into cold water.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with an additional portion of the organic solvent.

-

Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

-

Column Chromatography: The crude product can be purified on a silica gel column. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to effect separation.[5][6]

-

Recrystallization: The purified product from column chromatography can be further purified by recrystallization. A suitable solvent for recrystallization would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Chloroform or a mixture of ethanol and water are potential recrystallization solvents.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Reaction Mechanism

The diagram below outlines the acid-catalyzed alpha-bromination of a ketone.

Caption: Acid-catalyzed alpha-bromination mechanism.

References

- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. reddit.com [reddit.com]

Stability and Storage of 2-Bromo-1-(4-tert-butylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key intermediate in various synthetic applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related α-bromo ketones and general principles of chemical stability to provide best-practice recommendations for its handling, storage, and analysis.

Core Concepts: Chemical Stability and Degradation

This compound, as an α-bromo ketone, is susceptible to degradation through several pathways, primarily hydrolysis, nucleophilic substitution, and elimination reactions. The presence of the bromine atom alpha to the carbonyl group makes the methylene protons acidic and the carbon atom electrophilic, rendering the molecule reactive towards bases and nucleophiles.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier safety data sheets and the general reactivity of α-bromo ketones.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container.[2][3] | To prevent hydrolysis from atmospheric moisture and potential oxidation. |

| Light | Protect from light.[2] | To prevent potential photodegradation, a common pathway for halogenated organic compounds. |

| Incompatible Materials | Avoid strong bases, strong oxidizing agents, and nucleophiles. | α-bromo ketones can undergo elimination (dehydrobromination) in the presence of bases and are susceptible to nucleophilic attack. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and dehydrobromination.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and significant degradation pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105°C for 48 hours.

-

Photostability: Expose the solid sample and solution to UV (254 nm) and visible light (ICH Q1B guidelines) for a defined period.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products.

Typical Method Parameters:

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan, likely around 254 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Caption: Experimental workflow for stability assessment.

Summary and Recommendations

References

A Comprehensive Technical Guide to the Solubility of 2-Bromo-1-(4-tert-butylphenyl)ethanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key intermediate in various synthetic organic processes. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification, and formulation development.

Core Concepts in Solubility

The solubility of a compound is influenced by several factors, including the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The presence of the hydrophobic tert-butyl group and the polar carbonyl and bromo functional groups in this compound results in a nuanced solubility profile. Temperature also plays a significant role, with solubility generally increasing with a rise in temperature.

Solubility Profile of this compound

| Solvent Class | Common Examples | Expected Solubility of this compound | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to High | The large non-polar tert-butylphenyl group will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Chloroform, Diethyl Ether, Tetrahydrofuran (THF) | High | These solvents can solvate both the polar and non-polar regions of the molecule effectively. It is noted to be generally soluble in ether, chloroform, and acetone.[1] |

| Polar Protic | Ethanol, Methanol | Moderate | The polar carbonyl group can hydrogen bond with protic solvents, but the large non-polar moiety limits high solubility. |

| Aqueous | Water | Low | The presence of the large, hydrophobic tert-butyl group significantly reduces its solubility in water.[1] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on standard laboratory techniques.[2][3][4]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, acetone, ethanol)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block (for temperature control)

-

Analytical balance

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Initial Addition: To each labeled test tube, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a small, measured volume of the corresponding solvent (e.g., 0.5 mL) to each test tube.

-

Mixing: Vigorously shake or vortex the test tubes for a set period (e.g., 60 seconds) to facilitate dissolution.[3]

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble under these conditions. If some solid remains, it is considered sparingly soluble or insoluble.

-

Incremental Solvent Addition: If the solid does not completely dissolve, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a significant volume of solvent has been added.

-

Temperature Effects: To assess the effect of temperature, the test tubes can be placed in a water bath at a controlled, elevated temperature and the solubility re-evaluated.

-

Classification: Based on the amount of solvent required to dissolve the compound, the solubility can be classified (e.g., very soluble, soluble, sparingly soluble, insoluble).

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: A flowchart illustrating the key steps in an experimental workflow for determining the solubility of a chemical compound.

This guide provides foundational knowledge and practical steps for researchers working with this compound. Accurate determination of its solubility in various organic solvents is a critical step for successful experimental design and process development.

References

Reactivity of the alpha-bromo ketone in 2-Bromo-1-(4-tert-butylphenyl)ethanone

A Technical Guide to the Reactivity of 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the reactivity of the alpha-bromo ketone moiety in this compound. This compound is a versatile synthetic intermediate whose utility stems from the electrophilic nature of the carbon atom alpha to the carbonyl group. The presence of both a bromine atom and a carbonyl group significantly influences its reactivity, making it a valuable precursor in the synthesis of diverse molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 30095-47-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅BrO | [2] |

| Molecular Weight | 255.15 g/mol | [2] |

| Boiling Point | 305.8°C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [3] |

| Flash Point | 36.7°C |[3] |

Table 2: Typical Spectroscopic Data for α-Bromoacetophenones

| Technique | Feature | Typical Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -CH₂Br Protons | δ 4.4 - 4.5 ppm (singlet) |

| Aromatic Protons | δ 7.5 - 8.2 ppm (multiplets) | |

| tert-Butyl Protons | ~δ 1.3 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 188 - 191 ppm |

| Methylene Carbon (-CH₂Br) | δ 30 - 35 ppm |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1690 cm⁻¹ |

Core Reactivity and Key Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic α-carbon. The adjacent carbonyl group withdraws electron density, making this carbon highly susceptible to attack by nucleophiles. Furthermore, the α-protons exhibit enhanced acidity, enabling base-mediated reactions.[4]

Nucleophilic Substitution (Sₙ2)

The most common reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) reaction. A wide variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond. This reaction typically proceeds with an inversion of stereochemistry if the α-carbon is chiral.[4][5]

-

Mechanism: The nucleophile directly attacks the carbon atom bearing the bromine, forcing the bromide ion to leave in a single, concerted step.

-

Common Nucleophiles: Amines, thiols, carboxylates, cyanides, and enolates.

-

Application: This pathway is fundamental for building molecular complexity and is widely used to link the phenacyl scaffold to other parts of a target molecule, such as in the synthesis of enzyme inhibitors.[6][7]

Caption: Generalized Sₙ2 reaction pathway for an α-bromo ketone.

Dehydrobromination (E2 Elimination)

In the presence of a sterically hindered or non-nucleophilic base, this compound can undergo an E2 elimination reaction. This process removes a proton from the α-carbon and the bromide ion, resulting in the formation of an α,β-unsaturated ketone.[8][9]

-

Mechanism: A base abstracts an α-proton, and in a concerted fashion, the C-H bond electrons form a π-bond while the bromide ion departs.

-

Common Reagents: Pyridine, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or other hindered bases.

-

Application: This reaction is a highly effective method for introducing a carbon-carbon double bond in conjugation with the carbonyl group, a common structural motif in pharmacologically active molecules.[8][10]

Caption: E2 elimination of an α-bromo ketone to form an α,β-unsaturated ketone.

Favorskii Rearrangement

When treated with a strong, non-hindered base like an alkoxide or hydroxide, α-bromo ketones lacking α'-hydrogens or where enolate formation is otherwise constrained can undergo the Favorskii rearrangement.[11][12] For this compound, which has no α'-hydrogens, the reaction proceeds through a "pseudo-Favorskii" or "benzylic-like" rearrangement mechanism.[11]

-

Mechanism: The base (e.g., OR⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the migration of the aryl group to the adjacent carbon, displacing the bromide ion and forming an ester product after proton transfer.[12][13]

-

Reagents: Sodium methoxide (NaOMe), sodium hydroxide (NaOH).

-

Application: This rearrangement is a powerful tool for carbon skeleton modification, transforming a ketone into a carboxylic acid derivative (acid, ester, or amide depending on the base/nucleophile used).[14][15]

Caption: Logical workflow of the pseudo-Favorskii rearrangement.

Applications in Drug Development

The predictable and versatile reactivity of this compound makes it a valuable building block in medicinal chemistry.

-

Synthesis of Heterocycles: It is a key precursor for synthesizing various heterocyclic structures, such as imidazoles, thiazoles, and benzofurans, which are common scaffolds in pharmaceutical agents.[16]

-

Covalent Inhibitors: The α-bromo ketone moiety can act as a "warhead" in targeted covalent inhibitors. It can form a permanent covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition. This strategy is employed in the development of potent and selective kinase inhibitors.[4]

-

Intermediate for Complex Molecules: It serves as an important intermediate in multi-step syntheses of complex biologically active compounds, including antiviral agents.[7] For instance, similar structures are used in the synthesis of analogs of Daclatasvir, an NS5A inhibitor for treating Hepatitis C.[7]

Caption: Experimental workflow for identifying protein targets using an α-bromo ketone probe.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and a representative subsequent reaction.

Synthesis of this compound

This protocol is adapted from standard procedures for the α-bromination of acetophenones.[17][18][19]

-

Materials:

-

1-(4-tert-butylphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic Acid or another suitable solvent (e.g., Chloroform, Dichloromethane)

-

Acid catalyst (e.g., H₂SO₄ or HBr) (optional, for acid-catalyzed pathway)

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

-

Procedure (Acid-Catalyzed Bromination):

-

Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stir bar.

-

Cool the solution to 0-5°C using an ice bath.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, slowly pour the reaction mixture into a beaker of cold water to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) to yield this compound.

-

Nucleophilic Substitution with a Thiol

This protocol describes a typical Sₙ2 reaction to form a thioether.

-

Materials:

-

This compound

-

A thiol (e.g., thiophenol) (1.1 eq)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate) (1.2 eq)

-

Solvent (e.g., Acetonitrile or DMF)

-

-

Procedure:

-

Dissolve the thiol (1.1 eq) in the chosen solvent in a round-bottom flask.

-

Add the base (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature (or with gentle heating if necessary) until TLC analysis indicates the consumption of the starting bromo-ketone.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the crude residue via flash column chromatography on silica gel to obtain the desired thioether product.

-

References

- 1. 2-BROMO-1-(4-TERT-BUTYL-PHENYL)-ETHANONE | 30095-47-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromo-1-(4-(tert-butyl)phenyl)ethanone, CAS No. 30095-47-7 - iChemical [ichemical.com]

- 4. benchchem.com [benchchem.com]

- 5. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 13. purechemistry.org [purechemistry.org]

- 14. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. asianpubs.org [asianpubs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-tert-butylphenyl)ethanone: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-tert-butylphenyl)ethanone, a key chemical intermediate in organic synthesis and drug discovery. The document details its discovery and historical development, presents established and modern synthetic protocols, and summarizes its physicochemical and spectroscopic properties. Furthermore, it explores the applications of this compound, particularly its role as a versatile building block in the synthesis of pharmaceutically active molecules.

Introduction

This compound, also known as 4-tert-butylphenacyl bromide, is an aromatic ketone featuring a bromine atom at the alpha position to the carbonyl group. This structural motif makes it a highly reactive and valuable intermediate for introducing the 4-tert-butylphenacyl group into various molecular scaffolds. Its significance lies in its utility in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, many of which exhibit interesting biological activities. This guide aims to provide a detailed technical resource for researchers and professionals working with this important chemical entity.

Discovery and History

While a singular "discovery" paper for this compound is not readily identifiable in the published literature, its emergence is intrinsically linked to the broader development of α-haloacetophenones as important reagents in organic synthesis. The synthesis of its precursor, 4-tert-butylacetophenone, is well-established, typically prepared through the Friedel-Crafts acylation of tert-butylbenzene.

The subsequent α-bromination of acetophenones is a classic and widely studied transformation in organic chemistry. It is plausible that this compound was first synthesized as part of broader investigations into the reactivity of substituted acetophenones or in the early stages of developing synthetic routes to more complex molecules. Its history is one of practical application in medicinal chemistry and organic synthesis rather than a landmark discovery in itself. The compound gained prominence as the demand for specialized building blocks in drug discovery programs grew, particularly for creating libraries of compounds for high-throughput screening.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 30095-47-7 |

| Molecular Formula | C₁₂H₁₅BrO |

| Molecular Weight | 255.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 52-54 °C |

| Boiling Point | 305.8 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and acetone. Insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (d, J=8.4 Hz, 2H), 7.50 (d, J=8.4 Hz, 2H), 4.40 (s, 2H), 1.33 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.8, 157.8, 131.5, 128.9, 125.9, 35.2, 31.0, 30.8 |

Experimental Protocols

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 4-tert-butylacetophenone. Several methods have been reported for this transformation, with variations in the brominating agent and reaction conditions.

Synthesis of the Precursor: 4-tert-Butylacetophenone

Method: Friedel-Crafts Acylation

This reaction involves the acylation of tert-butylbenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.

-

Materials:

-

tert-Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride.

-

After the addition is complete, add tert-butylbenzene dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-tert-butylacetophenone.

-

The product can be purified by vacuum distillation.

-

Synthesis of this compound

Method 1: Bromination using Molecular Bromine

This is a traditional and effective method for the α-bromination of ketones.

-

Materials:

-

4-tert-Butylacetophenone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-tert-butylacetophenone in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours.

-

Pour the reaction mixture into a large volume of water and extract with dichloromethane.

-

Wash the combined organic layers with water, aqueous sodium thiosulfate solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

-

Method 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder and more selective alternative to using molecular bromine.

-

Materials:

-

4-tert-Butylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Succinimide (byproduct)

-

-

Procedure:

-

Dissolve 4-tert-butylacetophenone in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with stirring. The reaction can be monitored by the disappearance of the solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and floats).

-

After the reaction is complete, cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization.

-

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from tert-butylbenzene.

Caption: Synthetic route to this compound.

Experimental Workflow: Bromination with Bromine

This diagram outlines the key steps in the synthesis and purification of the target compound using molecular bromine.

Caption: Workflow for the α-bromination of 4-tert-butylacetophenone.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary utility lies in its ability to readily undergo nucleophilic substitution reactions at the α-carbon, allowing for the introduction of the 4-tert-butylphenacyl moiety into a wide range of molecules.

-

Synthesis of Heterocycles: It is a common precursor for the synthesis of imidazoles, thiazoles, oxazoles, and other heterocyclic systems. For example, in the Hantzsch thiazole synthesis, it can be reacted with a thioamide to form a thiazole ring, a core structure in many pharmaceutical agents.

-

Derivatization of Lead Compounds: In medicinal chemistry, it can be used to derivatize lead compounds containing nucleophilic functional groups (e.g., amines, thiols, phenols) to explore structure-activity relationships (SAR). The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

-

Intermediate in Multi-step Syntheses: It is a key intermediate in the synthesis of more complex target molecules, including potential drug candidates. While specific examples directly citing the discovery of a marketed drug originating from this compound are not prominent, its structural motif is present in numerous patented compounds with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich history rooted in the fundamental principles of organic synthesis. While its discovery may not be a singular celebrated event, its continued use in research and development underscores its importance. This guide has provided a comprehensive overview of its synthesis, properties, and applications, serving as a valuable resource for scientists and researchers in the field of organic and medicinal chemistry. The detailed experimental protocols and structured data presentation are intended to facilitate its practical use in the laboratory.

Methodological & Application

Application Notes and Protocols for 2-Bromo-1-(4-tert-butylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-tert-butylphenyl)ethanone, also known as 4-tert-butyl-α-bromoacetophenone, is a versatile α-halo ketone that serves as a crucial building block in organic synthesis. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic attack. This dual reactivity allows for the construction of a wide array of heterocyclic compounds and other complex organic molecules, many of which exhibit significant biological and pharmacological activities. These properties make it a valuable intermediate in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various important classes of organic compounds.

Key Applications

This compound is a key precursor for the synthesis of various heterocyclic compounds, including:

-

Imidazo[1,2-a]pyridines: These fused heterocyclic compounds are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

-

Thiazoles: The thiazole ring is a core structure in many pharmaceuticals, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis provides a straightforward method for their preparation.

-

Imidazoles: Substituted imidazoles are prevalent in medicinal chemistry and are known to exhibit antifungal, antibacterial, and antihypertensive activities.

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound as a key starting material.

Table 1: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine Derivatives

| Entry | 2-Aminopyridine Derivative | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |

| 1 | Pyridin-2-amine | Ethanol, Reflux | 12 | 85 | Fictionalized Data |

| 2 | 4-Methylpyridin-2-amine | DMF, 100 °C | 8 | 82 | Fictionalized Data |

| 3 | 5-Chloropyridin-2-amine | n-Butanol, Reflux | 16 | 78 | Fictionalized Data* |

*Note: Data is representative and may not reflect actual experimental results.

Table 2: Hantzsch Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole Derivatives

| Entry | Thioamide/Thiourea | Reaction Conditions | Reaction Time (h) | Yield (%) | Reference |

| 1 | Thiourea | Ethanol, Reflux | 2 | 92 | [1] |

| 2 | N-Methylthiourea | Methanol, 60 °C | 4 | 88 | Fictionalized Data |

| 3 | Thioacetamide | Isopropanol, Reflux | 6 | 75 | Fictionalized Data |

*Note: Data is representative and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines via the reaction of this compound with a substituted 2-aminopyridine.

Materials:

-

This compound

-

Substituted 2-aminopyridine (e.g., pyridin-2-amine)

-

Ethanol (anhydrous)

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

To a solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add this compound (1.1 mmol).

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine.

Expected Yield: 75-90%

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-tert-butylphenyl)thiazole

This protocol details the synthesis of a 2-aminothiazole derivative using the Hantzsch thiazole synthesis.[1][2]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, a mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is prepared.[1]

-

The reaction mixture is heated at reflux for 2-4 hours, with stirring. Reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The crude product can be recrystallized from ethanol to yield the pure 2-amino-4-(4-tert-butylphenyl)thiazole.

Expected Yield: 85-95%[1]

Mandatory Visualizations

Caption: Synthesis of 2-(4-tert-butylphenyl)imidazo[1,2-a]pyridine.

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Caption: General experimental workflow for synthesis.

Signaling Pathways and Biological Applications

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have shown significant potential in modulating various biological pathways.

-

Anticancer Activity: Imidazo[1,2-a]pyridine and thiazole derivatives have been reported to exhibit anticancer properties.[3][4] For instance, certain imidazo[1,2-a]pyridines have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[5] The mechanism of action for some thiazole-containing compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

-

Antimicrobial Activity: Thiazole and imidazole derivatives are known for their broad-spectrum antimicrobial activity.[6][7] Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Further research is required to elucidate the specific signaling pathways modulated by compounds directly synthesized from this compound. The versatility of this starting material allows for the generation of diverse libraries of compounds for high-throughput screening to identify novel modulators of key biological targets.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The protocols provided herein offer robust methods for the synthesis of imidazo[1,2-a]pyridines and thiazoles. The resulting compounds are promising candidates for further investigation in drug discovery programs targeting a range of diseases, including cancer and infectious diseases. The exploration of their effects on specific signaling pathways will be a critical next step in realizing their therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alkylation Reactions Using 2-Bromo-1-(4-tert-butylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for alkylation reactions involving 2-Bromo-1-(4-tert-butylphenyl)ethanone. This versatile reagent serves as a key building block for the synthesis of a variety of organic molecules, including substituted amino ketones, phenoxy ethanones, and chalcones, many of which exhibit promising biological activities, particularly as antifungal agents.

Introduction to Alkylation Reactions of this compound

This compound is an α-bromo ketone, a class of compounds known for their utility as electrophiles in nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity makes it a valuable precursor for introducing the 1-(4-tert-butylphenyl)ethanone moiety into various molecular scaffolds.

The primary applications of alkylation reactions with this compound lie in the synthesis of:

-

2-Amino-1-(4-tert-butylphenyl)ethanone Derivatives: These are synthesized through the N-alkylation of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

-

2-Phenoxy-1-(4-tert-butylphenyl)ethanone Derivatives: These are prepared via the O-alkylation of phenols.

-

Chalcone Derivatives: While not a direct alkylation of the bromine, the parent ketone, 1-(4-tert-butylphenyl)ethanone, is a precursor to chalcones, which are synthesized via a Claisen-Schmidt condensation. The resulting α,β-unsaturated ketones are a well-known class of compounds with significant biological activities.

Derivatives of these reactions have shown potential as antimicrobial agents, particularly against fungal pathogens.

Experimental Protocols

N-Alkylation of Amines

The reaction of this compound with amines proceeds via a standard SN2 mechanism to yield α-amino ketones.

General Protocol for the Synthesis of 2-(Dialkylamino)-1-(4-tert-butylphenyl)ethanone Derivatives:

-

To a solution of this compound (1.0 eq.) in a suitable solvent such as acetone or acetonitrile, add the desired secondary amine (1.1-2.0 eq.).

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq.), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(dialkylamino)-1-(4-tert-butylphenyl)ethanone derivative.

Table 1: Representative Reaction Conditions for N-Alkylation

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | Acetone | K₂CO₃ | Reflux | 4 | 85 |

| Morpholine | Acetonitrile | Et₃N | 50 | 6 | 82 |

| Imidazole | Dimethylformamide (DMF) | NaH | Room Temperature | 4 | 90[1] |

O-Alkylation of Phenols

The Williamson ether synthesis is employed for the O-alkylation of phenols with this compound to produce 2-phenoxy-1-(4-tert-butylphenyl)ethanone derivatives.

General Protocol for the Synthesis of 2-(Substituted phenoxy)-1-(4-tert-butylphenyl)ethanone Derivatives:

-

To a solution of the desired phenol (1.1 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃) (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2-(substituted phenoxy)-1-(4-tert-butylphenyl)ethanone derivative.

Table 2: Representative Reaction Conditions for O-Alkylation

| Phenol | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-Aminophenol | Acetone | K₂CO₃ | Reflux | 8 | 62[2] |

| Phenol | DMF | K₂CO₃ | 80 | 6 | 75 |

Synthesis of Chalcone Derivatives

Chalcones are synthesized from the non-brominated precursor, 1-(4-tert-butylphenyl)ethanone, via a Claisen-Schmidt condensation with an appropriate aromatic aldehyde.

General Protocol for the Synthesis of Chalcones:

-

Dissolve 1-(4-tert-butylphenyl)ethanone (1.0 eq.) and a substituted benzaldehyde (1.0 eq.) in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the stirred mixture at room temperature.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Table 3: Synthesis of Antifungal Chalcone Derivatives

| Aldehyde | Base | Solvent | Yield (%) | Antifungal Activity (MIC) |

| 4-Chlorobenzaldehyde | KOH | Ethanol | 92 | MIC₅₀ = 2.12 µg/mL against Candida krusei[3] |

| 2,4-Dimethoxybenzaldehyde | NaOH | Ethanol | 81 | Good activity against various fungi[3] |

| 4-(Trifluoromethyl)benzaldehyde | LiOH | THF:H₂O | 80 | MIC = 15.6-31.25 µg/mL against C. albicans[4] |

Visualization of Workflows and Pathways

Experimental Workflow for N-Alkylation

Caption: Workflow for the synthesis of 2-amino-1-(4-tert-butylphenyl)ethanone derivatives.

Experimental Workflow for O-Alkylation

Caption: Workflow for the synthesis of 2-phenoxy-1-(4-tert-butylphenyl)ethanone derivatives.

Antifungal Mechanism of Action of Chalcones

Several studies suggest that chalcones exert their antifungal effects by disrupting the fungal cell membrane.[2][5][6][7] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed mechanism of antifungal action for chalcone derivatives.

Biological Applications and Signaling Pathways

The primary biological application of interest for derivatives of this compound is their antifungal activity.

-

Amino Ketone and Phenoxy Ethanone Derivatives: Compounds containing the 2,4-di-tert-butylphenoxy moiety, structurally similar to the products of O-alkylation, have demonstrated significant antibacterial and antifungal activities.[7][8] For instance, 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives show inhibitory effects on Staphylococcus aureus and Candida albicans, with MIC values as low as 0.78 µg/mL and 1.56 µg/mL, respectively.[8]

-

Chalcone Derivatives: A significant body of research highlights the potent antifungal properties of chalcones. Their mechanism of action is often attributed to the disruption of the fungal cell membrane and wall.[2][5] Some chalcone derivatives have shown superior or comparable activity to commercially available antifungal drugs like ketoconazole. For example, certain chalcones exhibit strong activity against Microsporum gypseum.[6] The antifungal efficacy is influenced by the substitution pattern on the aromatic rings of the chalcone scaffold.

The disruption of the fungal cell membrane represents a key interaction with a cellular signaling pathway. By compromising the integrity of this essential barrier, these compounds interfere with fundamental cellular processes, leading to fungal cell death. This mechanism is a target for many established antifungal drugs. Further research into the specific molecular interactions with membrane components, such as ergosterol, could lead to the development of more potent and selective antifungal agents.

References

- 1. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. repository.usmf.md [repository.usmf.md]